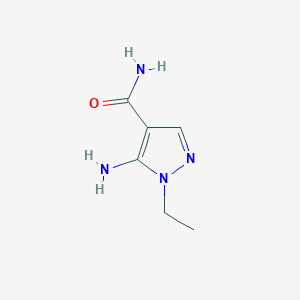

5-氨基-1-乙基-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

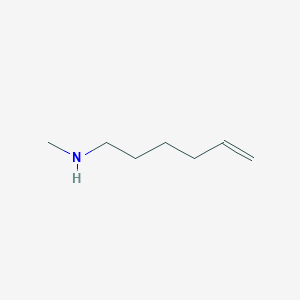

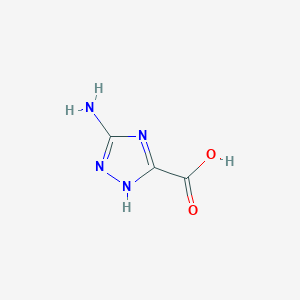

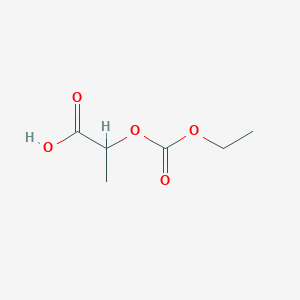

5-Amino-1-ethyl-1h-pyrazole-4-carboxamide (AEPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a pyrazole derivative that has been synthesized using different methods.

科学研究应用

杂环化合物的合成

5-氨基吡唑在构建各种杂环或稠合杂环骨架中用作通用的合成砌块。 它们通过常规反应、一锅多组分反应、环缩合、级联/串联方案和偶联反应用于制备多取代和稠合杂环化合物 .

药物化学

在药物化学中,5-氨基吡唑类似于具有生物活性的化合物。 它们在药物的设计和工程中至关重要,有大量的源自此类的小分子药物含有氮杂环 .

碳酸酐酶抑制剂

带有磺酰胺部分的吡唑甲酰胺,例如5-氨基-1-乙基-1H-吡唑-4-甲酰胺,已被研究为有效的碳酸酐酶抑制剂。 这些化合物对人红细胞同工酶表现出抑制作用,hCA II 的 Ki 值范围为 0.007–4.235 µM,表明它们具有作为治疗剂的潜力 .

分子对接和动力学模拟

该化合物已进行分子对接和动力学模拟以了解其与生物受体的结合机制。 这对药物设计至关重要,使研究人员能够预测化合物如何与靶蛋白相互作用 .

药物样性研究和 ADMET 预测

药物样性研究和 ADMET(吸收、分布、代谢、排泄和毒性)预测用于评估 5-氨基吡唑作为候选药物的潜力。 这些研究有助于在临床试验前评估化合物的安全性 and 功效 .

生物学评估

生物学评估涉及测试 5-氨基吡唑对各种致病真菌和细菌的生物活性。 这有助于识别治疗感染的新治疗剂 .

光学性能增强

5-氨基吡唑用于增强新型化合物的结构和光学性能。 这种应用在开发具有特定光学性质的材料方面意义重大 .

农用化学应用

由于其通用的生物学特性,5-氨基吡唑也应用于农用化学,尤其是在作物保护方面。 它们被纳入用作杀菌剂、除草剂和杀虫剂的化合物中 .

作用机制

Target of Action

Similar compounds have been reported to target various enzymes and receptors .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as covalent binding, competitive inhibition, or allosteric modulation .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Similar compounds are known to have good absorption and distribution profiles, undergo metabolism in the liver, and are excreted via the kidneys .

Result of Action

Similar compounds have been reported to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .

生化分析

Biochemical Properties

5-Amino-1-ethyl-1H-pyrazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the fibroblast growth factor receptors (FGFRs), where it acts as a covalent inhibitor . This interaction is crucial in inhibiting the aberrant activation of FGFRs, which is implicated in various cancers. The compound binds irreversibly to FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant, demonstrating its potential as an anticancer agent .

Cellular Effects

5-Amino-1-ethyl-1H-pyrazole-4-carboxamide has profound effects on different cell types and cellular processes. It significantly suppresses the proliferation of cancer cells, including NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . The compound influences cell signaling pathways by inhibiting FGFRs, leading to reduced cell proliferation and increased apoptosis. Additionally, it affects gene expression by downregulating genes involved in cell growth and survival .

Molecular Mechanism

The molecular mechanism of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide involves its covalent binding to FGFRs. This binding inhibits the kinase activity of FGFRs, preventing the phosphorylation of downstream signaling molecules . The compound’s structure allows it to form a covalent bond with the cysteine residue in the ATP-binding pocket of FGFRs, leading to irreversible inhibition . This mechanism is crucial for its anticancer activity, as it effectively blocks the signaling pathways that promote cancer cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its inhibitory effects on FGFRs for several weeks, but prolonged exposure can lead to reduced efficacy as the compound degrades . Additionally, in vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent over time, with no significant changes in its activity .

Dosage Effects in Animal Models

The effects of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and gastrointestinal disturbances have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .

Metabolic Pathways

5-Amino-1-ethyl-1H-pyrazole-4-carboxamide is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolites are then excreted through the urine and feces . The compound’s metabolism can affect its efficacy and toxicity, as the metabolites may have different biological activities compared to the parent compound .

Transport and Distribution

Within cells and tissues, 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on FGFRs . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

5-Amino-1-ethyl-1H-pyrazole-4-carboxamide is primarily localized in the cytoplasm and nucleus of cells . Its subcellular localization is crucial for its activity, as it needs to reach the FGFRs located in these compartments to exert its inhibitory effects . The compound’s localization is facilitated by its ability to diffuse across cell membranes and its interactions with specific targeting signals and post-translational modifications . These factors ensure that the compound reaches its target sites within the cells, maximizing its therapeutic potential .

属性

IUPAC Name |

5-amino-1-ethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-10-5(7)4(3-9-10)6(8)11/h3H,2,7H2,1H3,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJKLZIXFHNLHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145864-65-9 |

Source

|

| Record name | 5-amino-1-ethyl-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,5S)-5-[(1S)-1-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-3-propan-2-yloxolan-2-ol](/img/structure/B123543.png)